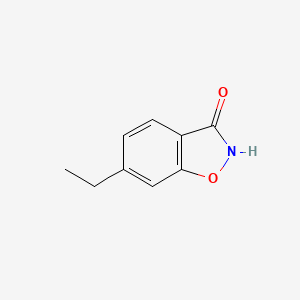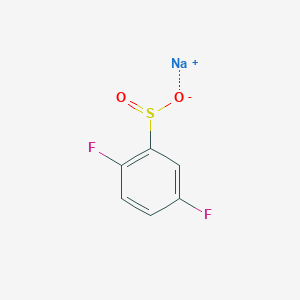
2,5-Difluorobenzenesulfinic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H3F2NaO2S It is a derivative of benzenesulfinic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Difluorobenzenesulfinic acid sodium salt can be synthesized through several methods. One common approach involves the sulfonation of 2,5-difluorobenzene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. Another method involves the direct reaction of 2,5-difluorobenzenesulfonyl chloride with sodium sulfite under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Difluorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-difluorobenzenesulfonic acid.
Reduction: Reduction reactions can convert it to 2,5-difluorobenzenethiol.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: 2,5-Difluorobenzenesulfonic acid.
Reduction: 2,5-Difluorobenzenethiol.
Substitution: Various substituted benzenes depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Difluorobenzenesulfinic acid sodium salt has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-difluorobenzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its sulfinic acid group can donate or accept electrons, facilitating the formation of new chemical bonds. This reactivity is crucial for its role in organic synthesis and the formation of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfinic acid sodium salt: Lacks the fluorine substituents, making it less reactive in certain substitution reactions.
2,4-Difluorobenzenesulfinic acid sodium salt: Similar structure but different fluorine substitution pattern, leading to different reactivity and applications.
2,5-Difluorobenzenesulfonic acid sodium salt: Oxidized form of 2,5-difluorobenzenesulfinic acid sodium salt, with different chemical properties and uses.
Uniqueness
This compound is unique due to its specific fluorine substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds and materials with specialized functions .
Propriétés
Formule moléculaire |
C6H3F2NaO2S |
|---|---|
Poids moléculaire |
200.14 g/mol |
Nom IUPAC |
sodium;2,5-difluorobenzenesulfinate |
InChI |
InChI=1S/C6H4F2O2S.Na/c7-4-1-2-5(8)6(3-4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
Clé InChI |
IUKGQAOHCGLZND-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1F)S(=O)[O-])F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13207701.png)
![1-[(Benzyloxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13207703.png)

![4-[2,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13207712.png)
![{8,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13207714.png)
![1-[3-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B13207727.png)
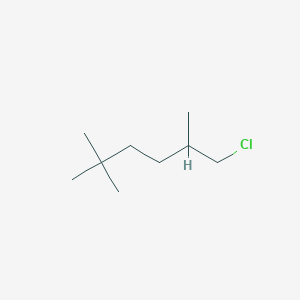
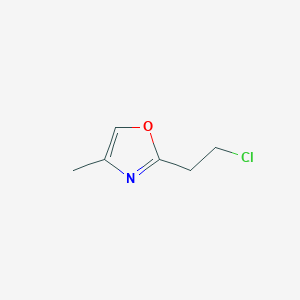
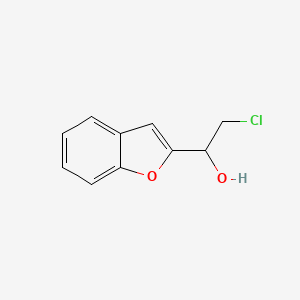
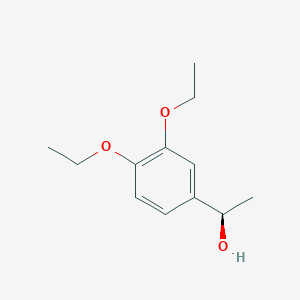
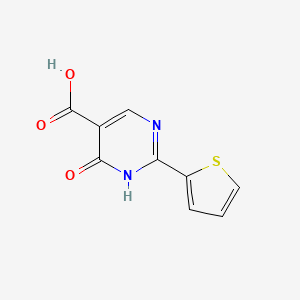

![4-[Butyl(methyl)amino]benzoic acid hydrochloride](/img/structure/B13207753.png)
